2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl-
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Overview
Description
2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 4-amino-1,3-diphenyl-2-pyrazolin-5-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of pyrazolinone oxides.
Reduction: Formation of reduced pyrazolinone derivatives.
Substitution: Formation of halogenated pyrazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound has shown promise as a potential therapeutic agent. Studies have explored its activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential anti-inflammatory, analgesic, and antimicrobial properties. These studies aim to develop new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrazolin-5-one, 4-((amino)methylene)-1,3-diphenyl-
- 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1-phenyl-
- 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-phenyl-
Uniqueness
Compared to similar compounds, 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-1,3-diphenyl- stands out due to its unique combination of substituents. The presence of multiple aromatic rings and the specific arrangement of functional groups contribute to its distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple research fields highlight its uniqueness.
Properties
CAS No. |
24665-72-3 |
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Molecular Formula |
C27H23N5O2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H23N5O2/c1-19-24(27(34)32(30(19)2)22-16-10-5-11-17-22)28-18-23-25(20-12-6-3-7-13-20)29-31(26(23)33)21-14-8-4-9-15-21/h3-18,29H,1-2H3 |
InChI Key |
QAXBGYIOOGQVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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